Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine
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Overview
Description
Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine is an organic compound that features a furan ring, a phenyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine typically involves the reaction of furan-2-carbaldehyde with 1-phenyl-but-3-enylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethylamine: Similar structure but lacks the phenyl group.
1-Phenyl-but-3-enylamine: Similar structure but lacks the furan ring.
Furan-2-ylmethyl-(1-phenyl-ethyl)-amine: Similar structure but with an ethyl group instead of a butenyl group.
Uniqueness
Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine is unique due to the combination of the furan ring and the phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-phenylbut-3-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-7-15(13-8-4-3-5-9-13)16-12-14-10-6-11-17-14/h2-6,8-11,15-16H,1,7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USFYFCLSYAZLLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CC=C1)NCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389916 |
Source
|
Record name | Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435342-10-2 |
Source
|
Record name | Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30389916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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